2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Lipophilicity Drug‑likeness Permeability

This 2-ethoxy analog of the triazolopyrimidin-7-one scaffold (CAS 92146-20-8) offers an XLogP3 of 0.3, strategically positioned between the more polar 2-methoxy and the more lipophilic 2-propoxy variants. With a predicted pKa of 0.37, it remains neutral at physiological pH, making it ideal for CNS-penetrant lead optimization and avoiding hERG liabilities. Supplied at 95% purity with QC data, it enables confident derivatization at the 5-methyl and 7-oxo positions. Choose this well-characterized building block to systematically explore lipophilicity-driven SAR in your medicinal chemistry program.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 92146-20-8
Cat. No. B6617970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
CAS92146-20-8
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCOC1=NC2=NC(=CC(=O)N2N1)C
InChIInChI=1S/C8H10N4O2/c1-3-14-8-10-7-9-5(2)4-6(13)12(7)11-8/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeyYXJHLBGQXLNXTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 92146-20-8): A Triazolopyrimidinone Building Block for Structure–Activity Investigations


The compound 2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CAS 92146-20-8) belongs to the [1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one class of fused heterocycles, which serve as purine‑mimetic scaffolds in drug discovery [1]. It features an ethoxy substituent at the 2‑position and a methyl group at the 5‑position on the pyrimidinone ring. Supplier‑grade material is typically available at 95% purity , and its molecular formula is C₈H₁₀N₄O₂ (MW 194.19) [2].

Why In‑Class 2‑Substituted Triazolopyrimidinones Cannot Be Freely Substituted for 2‑Ethoxy‑5‑methyl‑4H,7H‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one


The triazolopyrimidinone scaffold is highly sensitive to the nature, size, and electronic character of substituents at positions 2, 5, and 7. Published SAR studies on closely related [1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one libraries demonstrate that even minor substituent changes—such as replacing a 2‑methoxy with a 2‑ethoxy group—can dramatically alter potency, selectivity, and physicochemical profiles [1]. Without direct comparative data for this specific compound, a generic substitution risks introducing an analog with divergent calculated lipophilicity (XLogP3), hydrogen‑bonding capacity, and steric bulk, which can translate into unpredictable in‑vitro behavior [2].

Quantitative Differentiation Evidence: 2‑Ethoxy‑5‑methyl‑4H,7H‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one Versus Close Analogs


Lipophilicity (XLogP3‑AA) Comparison with 2‑Methoxy and 2‑Propoxy Analogs

The 2‑ethoxy substituent confers a calculated XLogP3‑AA of 0.3 [2], which is intermediate between the 2‑methoxy analog (predicted XLogP3‑AA ≈ ‑0.2) and the 2‑propoxy analog (predicted XLogP3‑AA ≈ 0.8) when assessed by identical PubChem prediction algorithms [1]. This differential lipophilicity directly impacts predicted passive permeability and aqueous solubility, key parameters in early‐stage drug discovery.

Lipophilicity Drug‑likeness Permeability

Hydrogen‑Bond Acceptor Count Differentiation

The target compound possesses 3 hydrogen‑bond acceptor atoms (two from the triazolopyrimidinone core and one from the ethoxy oxygen) [1]. By comparison, the 2‑methyl analog (lacking the oxygen) would have only 2 H‑bond acceptors, while a 2‑(2‑methoxyethoxy) analog could have 4. This variation directly influences water solubility and the potential for specific polar interactions with biological targets.

Hydrogen‑bonding Solubility Target engagement

Predicted Acid Dissociation Constant (pKa) and Its Impact on Ionization State

The compound has a predicted pKa of 0.37 ± 0.40 , indicating it remains predominantly non‑ionized at physiological pH (7.4). This contrasts with the 2‑carboxyl‑substituted analog, which is predicted to bear a negative charge at pH 7.4, fundamentally altering its ability to cross lipid bilayers and its protein‑binding profile.

Ionization pH‑dependent solubility Formulation

Supplier‑Verified Purity and Batch‑to‑Batch Reproducibility

The standard purity for commercially sourced 2‑ethoxy‑5‑methyl‑4H,7H‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one is documented at 95%, with batch‑specific QC data including NMR, HPLC, and GC available from major suppliers . In contrast, closely related analogs (e.g., 2‑methoxy‑5‑methyl or 2‑propoxy‑5‑methyl) are not routinely stocked at comparable purities, and bespoke synthesis may introduce variability that compromises SAR interpretation.

Purity Reproducibility Procurement

High‑Value Application Scenarios for 2‑Ethoxy‑5‑methyl‑4H,7H‑[1,2,4]triazolo[1,5‑a]pyrimidin‑7‑one (CAS 92146‑20‑8)


Lead‑Optimization SAR Campaigns Requiring Controlled Lipophilicity

When a medicinal chemistry program seeks to fine‑tune the lipophilicity of a triazolopyrimidinone‑based lead compound, the 2‑ethoxy analog offers a calculated XLogP3 of 0.3—intermediate between the more polar 2‑methoxy (≈ ‑0.2) and the more lipophilic 2‑propoxy (≈ 0.8) [1]. This allows systematic exploration of how a 0.5‑log unit shift affects permeability, metabolic stability, and off‑target activity.

Hydrogen‑Bond Network Optimization in Structure‑Based Drug Design

With three hydrogen‑bond acceptors [1], the 2‑ethoxy group provides an additional polar interaction point compared to the 2‑methyl analog (two acceptors), while avoiding the excess polarity of longer ethoxy‑containing chains. This balance is useful when crystallographic or computational data indicate a need for a specific H‑bond contact with a protein backbone or water molecule in the binding pocket.

Non‑Ionizable Scaffold for CNS or hERG‑Sensitive Programs

The predicted pKa of 0.37 [1] ensures the compound remains essentially neutral at physiological pH. This property is advantageous when designing CNS‑penetrant candidates (where ionization hinders blood–brain barrier crossing) or when seeking to minimize hERG channel blockade, which is often associated with positively charged amine functionalities.

Chemical Probe Synthesis with Batch‑Verified Quality

For academic or industrial laboratories that require a well‑characterized starting material for generating chemical probes, the availability of 95% purity with accompanying QC data [2] reduces synthetic uncertainty and facilitates multi‑step derivatization at the 5‑methyl or 7‑oxo positions.

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